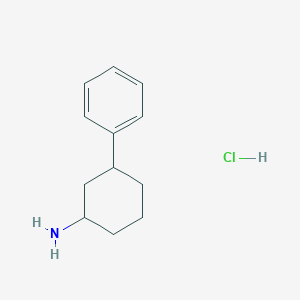![molecular formula C14H22N2O2 B6597962 tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate CAS No. 1016744-68-5](/img/structure/B6597962.png)
tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate, also known as TBC, is a synthetic compound composed of three carbon atoms, one nitrogen atom, and two oxygen atoms. It is a derivative of carbamate, a functional group containing a carbonyl group connected to an amine group. TBC has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects. In
Mecanismo De Acción
Tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate is a carbamate compound and its mechanism of action is based on the reversible formation of a covalent bond between the nitrogen atom of the amine group and the carbonyl carbon atom of the carbamate group. This covalent bond is formed and broken rapidly, allowing for the rapid exchange of substrates, products, and intermediates in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. As a result, this compound may be used as an agent for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate in lab experiments include its low toxicity, its relatively high solubility in organic solvents, and its ability to form covalent bonds with other molecules. The main limitation of using this compound in lab experiments is its relatively high cost.
Direcciones Futuras
Future research on tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate could focus on its potential applications in the synthesis of pharmaceuticals, its mechanism of action, and its biochemical and physiological effects. In particular, further research on its potential use as an agent for the treatment of neurological disorders and its anti-inflammatory and analgesic effects could be beneficial. Additionally, further research on its ability to inhibit the growth of certain types of cancer cells could provide insight into potential treatments for cancer. Finally, research on its potential use as a ligand for transition metal complexes and as a catalyst for organic reactions could provide new and improved methods for the synthesis of molecules.
Métodos De Síntesis
Tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate can be synthesized by reacting tert-butyl alcohol with 2-amino-1-(3-methylphenyl)ethanamine in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out in an inert atmosphere such as nitrogen. The reaction is conducted at a temperature of 80-90°C and the product is isolated by vacuum distillation.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate has been used in various scientific research applications due to its low toxicity and relatively high solubility in organic solvents. It has been used as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent in the synthesis of pharmaceuticals. It has also been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-6-5-7-11(8-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBLEZNNVMBBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016744-68-5 |
Source


|
| Record name | tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




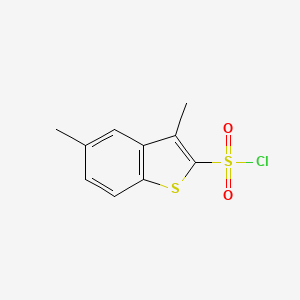

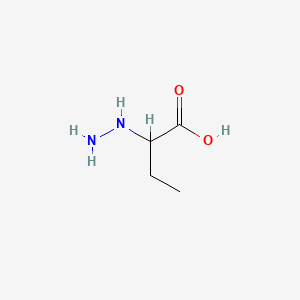
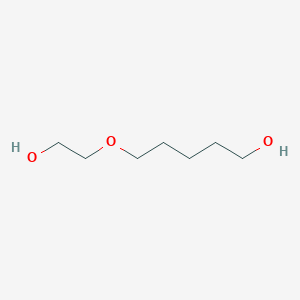
![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)
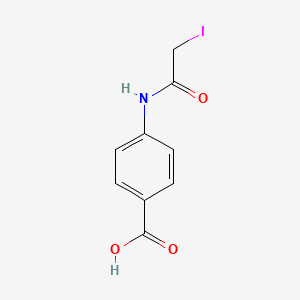
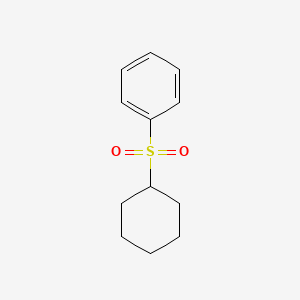
![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)
![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)

